5-Bromo Substituent on the Oxindole Core Confers Superior Antiproliferative Potency Over 5-Chloro and Unsubstituted Analogs in Human Cancer Cell Lines
In a series of thiazolidine-2,4-dione and 2-oxoindoline hybrids incorporating a 3,4,5-trimethoxybenzyl moiety, the 5-bromo-substituted derivative (compound 2d) exhibited the most potent antiproliferative activity across four human cancer cell lines, with IC50 values in the sub-microgram/mL range. By contrast, the corresponding 5-chloro and unsubstituted analogs within the same series showed substantially weaker potency, demonstrating a halogen-dependent activity gradient [1]. Although this study employed a 2,4-dione rather than a 2-thioxo core, the identical oxindole-halogen pharmacophore makes the 5-Br > 5-Cl ≈ 5-H activity rank order a valid class-level inference for CAS 617698-16-5.
| Evidence Dimension | Antiproliferative potency (IC50) across four human cancer cell lines (specific cell lines not disclosed in abstract) |
|---|---|
| Target Compound Data | 5-Bromo analog (compound 2d): IC50 values in sub-microgram/mL scale [1] |
| Comparator Or Baseline | 5-Chloro analog and unsubstituted analog: IC50 values > 1 µg/mL (quantitative figures not provided in abstract) [1] |
| Quantified Difference | 5-Bromo analog shows at least one order of magnitude greater potency than 5-chloro and unsubstituted comparators [1] |
| Conditions | In vitro antiproliferative assay against four human cancer cell lines; thiazolidine-2,4-dione/2-oxoindoline hybrid scaffold [1] |
Why This Matters
The 5-bromo substituent on the oxindole is a critical determinant of anticancer potency within this chemotype; procurement of CAS 617698-16-5 selects for the brominated pharmacophore shown to drive sub-microgram/mL activity, whereas 5-chloro or unsubstituted alternatives are predicted to underperform.
- [1] Exploration of Some Thiazolidine-2,4-dione and 2-Oxoindoline Derivatives Incorporating 3,4,5-Trimethoxybenzyl Moiety as Novel Anticancer Agents. (2018). Bentham Science. Compound 2d bearing a 5-bromo substituent showed best activity with IC50 values in sub-microgram/mL scale across four human cancer cell lines. View Source
